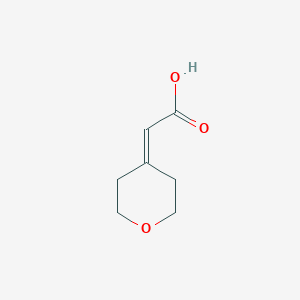

(Tetrahydro-pyran-4-ylidene)-acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(oxan-4-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-7(9)5-6-1-3-10-4-2-6/h5H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVVDDQZKYQWJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566698 | |

| Record name | (Oxan-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130312-01-5 | |

| Record name | 2-(Tetrahydro-4H-pyran-4-ylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130312-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxan-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 130312-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Significance of Tetrahydropyran Containing Scaffolds in Organic Chemistry

The tetrahydropyran (B127337) (THP) ring, a six-membered saturated heterocycle containing one oxygen atom, is a ubiquitous and fundamentally important scaffold in organic chemistry. wikipedia.org Its significance stems from its widespread presence in nature and its utility as a synthetic tool.

The THP motif is a core structural component in a vast array of natural products, most notably in pyranose sugars such as glucose. wikipedia.org Beyond carbohydrates, this ring system is found in complex marine and terrestrial natural products that exhibit potent biological activities. researchgate.netchemicalbook.com Examples include marine ladder-polyether toxins like the brevetoxins, and macrolide antibiotics. researchgate.net The prevalence of this scaffold in nature has made it a prime target for total synthesis efforts and a source of inspiration for the design of new therapeutic agents. researchgate.netresearchgate.net In medicinal chemistry, the THP ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets. researchgate.net

Beyond its role as a core structural element, the tetrahydropyran unit has a long-standing history as a practical tool in synthesis. The derivative 3,4-dihydropyran is widely used to install the 2-tetrahydropyranyl (THP) group, a common acid-labile protecting group for alcohols. wikipedia.orgorganic-chemistry.org This application has been a mainstay in multi-step organic synthesis for decades, allowing chemists to mask the reactivity of hydroxyl groups while performing transformations on other parts of a molecule. wikipedia.org The stability of the THP ether under basic, organometallic, and reductive conditions makes it exceptionally versatile. organic-chemistry.org

Structural Framework and Synthetic Utility of the Tetrahydro Pyran 4 Ylidene Acetic Acid Motif

(Tetrahydro-pyran-4-ylidene)-acetic acid is a bifunctional molecule that presents a unique platform for synthetic diversification. Its IUPAC name is 2-(oxan-4-ylidene)acetic acid, and its structure consists of a saturated oxane ring with an acetic acid group attached via an exocyclic double bond at the C4 position. wikipedia.orguni.lu This arrangement creates an α,β-unsaturated carbonyl system, which is a key determinant of its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 130312-01-5 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | 2-(oxan-4-ylidene)acetic acid |

| SMILES | C1COCCC1=CC(=O)O |

| InChIKey | SSVVDDQZKYQWJI-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

The synthetic utility of this motif is derived from the distinct reactivity of its functional groups:

The Carboxylic Acid: The -COOH group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol. This allows for the attachment of various side chains or the integration of the molecule into larger peptidic or polymeric structures.

The Exocyclic Double Bond: As part of a conjugated system, the double bond is susceptible to a variety of addition reactions. It can be hydrogenated to yield the corresponding saturated (Tetrahydro-pyran-4-yl)-acetic acid. More significantly, it is an excellent Michael acceptor, allowing for 1,4-conjugate addition of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of a wide range of substituents at the Cα position of the acetic acid moiety.

Combined Reactivity: The close proximity of the functional groups can be exploited for intramolecular reactions. For instance, derivatization of the carboxylic acid followed by an intramolecular addition to the double bond can lead to the formation of spirocyclic lactones and other complex bicyclic systems, which are valuable scaffolds in drug discovery. researchgate.net

This combination of features makes this compound a valuable starting material for generating libraries of substituted tetrahydropyrans for screening in drug discovery programs. nih.gov

Overview of Current Research Landscape and Key Challenges

Asymmetric Synthetic Routes to Chiral Tetrahydropyran-4-ylidene Derivatives

Organocatalytic Approaches for Stereoselective Synthesis

The use of small organic molecules as catalysts has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering an alternative to metal-based catalysts. In the context of tetrahydropyran synthesis, organocatalysis provides a route to enantiomerically enriched products through various activation modes.

One notable strategy is the organocatalytic domino Michael-hemiacetalization reaction. This approach has been successfully employed for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives. nih.gov Starting from α-hydroxymethyl nitroalkenes and various 1,3-dicarbonyl compounds, this one-pot reaction sequence can generate multiple stereocenters with good to excellent control. nih.gov While a variety of functional groups can be incorporated, the diastereoselectivity of the reaction is sensitive to the electronic properties of the nitroalkene substrates. nih.gov For instance, neutral and electron-donating substituents on the nitrostyrene (B7858105) lead to lower diastereoselectivities compared to other substrates. nih.gov

| Reactants | Catalyst | Product Type | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| β-keto esters and nitroalkenes | Not specified in source | Tetrahydropyranols | 81-86 | 26-76 | 78-94 |

| α-hydroxymethyl nitroalkenes & 1,3-dicarbonyls | Organocatalyst (not specified) | Polyfunctionalized tetrahydropyrans | 59-91 | 26-98 | 71-99 |

Furthermore, the development of chiral nanocatalysts, such as L-Proline-based chiral carbon dots, represents a sustainable and efficient approach. These catalysts have demonstrated excellent results in asymmetric aldol (B89426) reactions, showcasing high yields, diastereo-, and enantioselectivity, and can be recycled multiple times without loss of activity. dntb.gov.ua Although not directly applied to This compound in the reviewed literature, the principles of such organocatalytic systems hold significant promise for its stereoselective synthesis.

Stereocontrol in Prins Cyclizations for Pyran Ring Formation

The Prins cyclization, a reaction involving the condensation of a homoallylic alcohol with a carbonyl compound, stands as a cornerstone for the stereoselective synthesis of the tetrahydropyran skeleton. beilstein-journals.org The stereochemical outcome of this reaction is influenced by several factors, including the choice of catalyst (Brønsted or Lewis acids), solvent, temperature, and the nature of the substrates. nih.govnih.gov

The cyclization generally proceeds through a chair-like transition state of an oxocarbenium ion intermediate, which dictates the relative stereochemistry of the substituents on the newly formed ring. nih.govrsc.org This typically leads to the formation of cis-2,6-disubstituted tetrahydropyrans as the major product. nih.gov However, the stereoselectivity can be tuned. For example, the use of specific Lewis acids like TMSBr can favor the formation of the axial product. nih.gov

Several variations of the Prins cyclization have been developed to enhance stereocontrol and expand its synthetic utility. These include:

Tandem Allylation–Silyl-Prins Cyclization: This strategy involves the sequential allylation of an aldehyde followed by a silyl-Prins cyclization of the resulting homoallylic alcohol. This method has been used to produce 2,6-disubstituted tetrahydropyrans. nih.gov

Mukaiyama Aldol–Prins (MAP) Cyclization: This cascade reaction utilizes an internal nucleophile, such as an allylsilane, to trap the reactive oxocarbenium ion intermediate, thereby avoiding side reactions. nih.gov

Catalytic Asymmetric Prins Cyclization: The development of chiral catalysts, such as imino-imidodiphosphates, has enabled the enantioselective synthesis of tetrahydropyrans from simple homoallylic alcohols and aldehydes. acs.org

It is important to note that racemization can occur under certain conditions through pathways like 2-oxonia-Cope rearrangements, particularly when dealing with electron-rich benzylic homoallylic alcohols. nih.gov

| Cyclization Type | Key Features |

| Standard Prins Cyclization | Generally forms cis-2,6-disubstituted products via a chair-like transition state. nih.gov |

| Axially Selective Prins | Can be achieved by using specific Lewis acids like TMSBr to favor the axial product. nih.gov |

| Tandem Allylation–Silyl-Prins | Sequential reaction to form 2,6-disubstituted tetrahydropyrans. nih.gov |

| Mukaiyama Aldol–Prins (MAP) | Utilizes an internal nucleophile to trap the oxocarbenium ion, preventing side reactions. nih.gov |

| Catalytic Asymmetric Prins | Employs chiral catalysts to achieve high enantioselectivity. acs.org |

Multicomponent Reaction (MCR) Strategies for Pyran Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries. nih.govnih.gov

One-Pot Catalyzed Reactions

One-pot syntheses of tetrahydropyran and related heterocyclic derivatives are particularly attractive as they minimize waste, save time, and simplify purification procedures. nih.gov Various catalysts have been employed to facilitate these reactions, including both Brønsted and Lewis acids. researchgate.net

For instance, a four-component coupling reaction has been developed to produce substituted chiral tetrahydropyrans in a single pot over three reaction steps. This process involves two different aldehydes, a nitroalkene, and a silylated nucleophile. nih.gov Similarly, spirocyclic tetrahydropyranyl mesylates and tosylates have been synthesized in good yields through a Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and either methanesulfonic or p-toluenesulfonic acid. nih.govnorthwestern.edu

Catalysts such as InCl₃ have been shown to be effective in promoting one-pot syntheses of pyran derivatives. nih.govrsc.org For example, InCl₃ catalyzes the one-pot multicomponent reaction for the preparation of polyfunctionalized 4H-pyrans under solvent-free conditions. nih.gov

| Reaction Type | Reactants | Catalyst | Product |

| Four-component coupling | Two aldehydes, nitroalkene, silylated nucleophile | Organocatalyst | Substituted chiral tetrahydropyrans |

| Prins-type cyclization | Cyclic ketone, homoallylic alcohol, sulfonic acid | Acid | Spirocyclic tetrahydropyranyl mesylates/tosylates |

| Multicomponent reaction | Pyrrolidine, substituted aldehydes, dimedone, tetronic acid | InCl₃ | Polyfunctionalized 4H-pyrans |

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions are gaining prominence as they align with the principles of green chemistry by reducing volatile organic compound emissions. These methods can also lead to improved yields, higher selectivity, and shorter reaction times.

The synthesis of tetrahydropyran derivatives has been successfully achieved under solvent-free conditions. For example, the synthesis of tetrahydropyran odorants has been accomplished through solvent-free procedures. scite.ai Additionally, a one-pot, multicomponent methodology using a catalytic amount of CuCl₂·H₂O has been employed for the eco-friendly synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, showcasing the potential of solvent-less approaches for related heterocyclic systems. mdpi.com This method involves grinding the reactants together, followed by an overnight reaction to yield the desired products. mdpi.com

Functionalization and Derivatization Approaches

Once the tetrahydropyran ring is constructed, further functionalization can be carried out to synthesize a range of derivatives. The carboxylic acid moiety of this compound is a key handle for such transformations.

Acylation Reactions for Amide and Ester Formation

The carboxylic acid group of this compound can be readily converted into amides and esters through acylation reactions. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an amine or an alcohol. khanacademy.org

The formation of amides and esters introduces a wide range of functional and structural diversity, which can be crucial for tuning the biological and physicochemical properties of the parent molecule. For instance, the conversion to an N-sulfonyl amide can provide a derivative that may behave similarly to a Weinreb amide, allowing for efficient coupling with organometallic nucleophiles to form ketones. organic-chemistry.org

| Derivative | Reagents | Key Features |

| Amides | Amine, coupling agent (e.g., DCC, EDC) or acyl chloride | Introduces a nitrogen-containing functional group, potential for hydrogen bonding. |

| Esters | Alcohol, acid catalyst or coupling agent | Modifies polarity and steric bulk, can act as a prodrug. |

| N-sulfonyl amides | Sulfonamide, activating agent | Can serve as a versatile intermediate for further C-C bond formation. organic-chemistry.org |

Substitution Reactions for Diverse Functional Group Introduction

The inherent reactivity of the tetrahydropyran ring and the exocyclic double bond in this compound and its precursors allows for a variety of substitution reactions to introduce diverse functional groups. These modifications are crucial for tuning the molecule's physicochemical properties and for building more complex molecular architectures.

One common strategy involves the use of tetrahydropyran-4-one as a starting material. The ketone functionality provides a handle for numerous transformations. For instance, the reaction of ω-halo-substituted nonracemic β-sulfinamido ketones with a base like sodium hydride can lead to the formation of tetrahydropyrans possessing amine and acyl substitutions. researcher.life This intramolecular C-alkylation proceeds with excellent yield and diastereoselectivity. researcher.life

Another approach involves leveraging the reactivity of the pyran ring itself. For example, methods have been developed for the synthesis of functionalized pyridines through a [4+2] cycloaddition of 6H-1,2-oxazines with various alkynes in the presence of a Lewis acid catalyst. mdpi.com While not a direct substitution on the this compound core, this highlights the broader strategies for incorporating functionalized six-membered heterocyclic rings.

The introduction of functional groups can also be achieved through modifications of derivatives. For instance, the synthesis of highly functionalized indolyl-pyran derivatives has been reported, which are analogues of important bioactive natural products. mdpi.com

Table 1: Examples of Substitution Reactions for Functionalizing Tetrahydropyran Scaffolds

| Starting Material | Reagents and Conditions | Product Type | Reference |

| ω-halo-substituted β-sulfinamido ketones | NaH | Tetrahydropyrans with amine and acyl substitutions | researcher.life |

| 6H-1,2-oxazines and alkynes | Lewis acid catalyst, MW-irradiation | Polyfunctionalized pyridines | mdpi.com |

| Isatoic anhydride, aromatic aldehyde, ammonium (B1175870) acetate | nano-SiO2-SO3H, 110 °C, solvent-free | 2,3-dihydroquinazolin-4(1H)-one derivatives | |

| 2-aminobenzamide, carbonyl compounds | 12-tungstophosphoric acid/SiO2, water, reflux | 2,3-dihydroquinazolin-4(1H)-ones | researchgate.net |

Cycloaddition Reactions for Fused Heterocyclic Systems

Cycloaddition reactions are powerful tools for the construction of complex, multi-cyclic systems. In the context of this compound and its derivatives, these reactions are employed to build fused heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science due to their rigid, planar structures that can interact efficiently with biological targets. ias.ac.in

The inverse electron demand Diels-Alder (IEDDA) reaction of electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines, is a notable example. nih.gov This reaction provides an effective pathway to highly functionalized heterocycles. nih.gov An unprecedented 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines has been discovered, proceeding via a formal [4+2] cycloaddition across the nitrogen atoms, followed by a retro [4+2] cycloaddition to yield 1,2,4-triazine (B1199460) derivatives. nih.gov

Another important class of cycloaddition reactions involves the use of β,γ-unsaturated α-ketophosphonates with allenic esters. nih.gov Catalyzed by organocatalysts derived from cinchona alkaloids, these asymmetric [4+2] cycloadditions afford phosphonate-substituted pyran and dihydropyran derivatives in excellent yields and high enantioselectivities. nih.gov The specific product formed can be controlled by the hydrogen bonding characteristics of the chosen catalyst. nih.gov

Thio-Diels-Alder reactions also offer a route to fused systems. For instance, thiopyrano[2,3-d]thiazole derivatives featuring a pyrazole (B372694) moiety have been synthesized through a domino Knoevenagel thio-Diels-Alder reaction. nih.gov

Table 2: Examples of Cycloaddition Reactions for the Synthesis of Fused Heterocyclic Systems

| Reactants | Reaction Type | Catalyst/Conditions | Product | Reference |

| 1,2,4,5-tetrazines and enamines | Inverse Electron Demand Diels-Alder ([4+2] cycloaddition) | Hexafluoroisopropanol (HFIP), 25 °C | 1,2,4-triazine derivatives | nih.gov |

| β,γ-unsaturated α-ketophosphonates and allenic esters | Asymmetric [4+2] cycloaddition | Organocatalysts from cinchona alkaloids | Phosphonate-substituted pyrans and dihydropyrans | nih.gov |

| Unsaturated thiazolidine-2-one derivatives and Michael acceptors | Domino Knoevenagel thio-Diels-Alder | Catalyst-free | Thiopyrano[2,3-d]thiazole derivatives | nih.gov |

| 6-methyl(or phenyl)-tetrahydropyran-2,4-diones, 2-aminonaphthalene or 6-aminoquinoline, and aromatic aldehydes | Condensation | Aliphatic alcohol | Fused N,O-heterocycles | researchgate.net |

Considerations for Industrial Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound and its parent ketone, tetrahydro-4H-pyran-4-one, necessitates careful consideration of process optimization to ensure efficiency, cost-effectiveness, and environmental sustainability. researchgate.netbcrec.id

A key starting material, tetrahydro-4H-pyran-4-one, can be produced through various methods. One patented industrial method involves the reaction of 3-chloropropionyl chloride and aluminum trichloride (B1173362) with ethylene (B1197577) gas, followed by hydrolysis and cyclization of the resulting 1,5-dichloropentanone. google.com This method is designed for large-scale production and yields a high-purity product. google.com Another approach involves the catalytic cyclization of bis(2-chloroethyl)ether in the presence of a Zr-Ce-Ti-Al composite oxide and cesium iodide, which also results in high purity and yield. chemicalbook.com

For the broader class of acetic acid production, process intensification through technologies like membrane separation for downstream purification is a key area of research. researchgate.net The Cativa process, which utilizes an iridium catalyst for the carbonylation of methanol, is a modern and efficient method for producing acetic acid that improves economy and reduces environmental impact. researchgate.net Optimization of such processes often involves adjusting parameters like temperature, pressure, and catalyst concentration to maximize yield and purity. researchgate.netnih.gov For example, in the Cativa process, the reaction is exothermic, and controlling the temperature is crucial. researchgate.net

The use of continuous flow processes is another important strategy for industrial synthesis. nih.gov Automated optimization of multistep, multiphase continuous flow processes can significantly improve efficiency, reduce waste, and lead to a greener synthesis. nih.gov

Table 3: Comparison of Industrial Synthesis Considerations

| Aspect | Method/Strategy | Key Advantages | Reference |

| Starting Material Synthesis (Tetrahydro-4H-pyran-4-one) | Reaction of 3-chloropropionyl chloride and ethylene | Suitable for industrialized production, high product purity | google.com |

| Starting Material Synthesis (Tetrahydro-4H-pyran-4-one) | Catalytic cyclization of bis(2-chloroethyl)ether | High yield and purity (95.9% and 99.7% respectively) | chemicalbook.com |

| General Acetic Acid Production | Cativa Process (Methanol Carbonylation) | Improved economy, reduced environmental impact, high efficiency | researchgate.net |

| Process Optimization | Continuous Flow Synthesis with Automated Optimization | Increased efficiency, reduced waste, greener process | nih.gov |

| Purification | Process Intensification (e.g., Membrane Technology) | Potential for reduced energy and material consumption | researchgate.net |

Oxidative Transformations of the (Tetrahydro-pyran-4-ylidene) Moiety

The (Tetrahydro-pyran-4-ylidene) moiety is susceptible to various oxidative transformations that can target either the exocyclic double bond or the tetrahydropyran ring itself. The reaction conditions and the choice of oxidant dictate the final products.

The most direct pathway to ketone formation from this compound involves the oxidative cleavage of the exocyclic double bond. Ozonolysis is a classic and highly effective method for this transformation. The mechanism proceeds through a [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent reductive workup, for instance with zinc powder in acetic acid, cleaves the ozonide, yielding Tetrahydro-pyran-4-one and a glyoxylic acid byproduct. This transformation has been demonstrated on analogous 4-methylenepyran systems, confirming the viability of this pathway. reddit.com

Table 1: Key Steps in Ozonolysis for Ketone Formation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | [3+2] Cycloaddition | Primary Ozonide (Molozonide) |

| 2 | Rearrangement | Secondary Ozonide |

| 3 | Reductive Cleavage | Tetrahydro-pyran-4-one |

Under more vigorous oxidative conditions, the tetrahydropyran ring itself can undergo degradation. Studies on related cyclic ethers, such as 4-methyltetrahydropyran (4-MeTHP), reveal that degradation pathways are often initiated by the abstraction of a hydrogen atom, typically from a carbon adjacent to the ether oxygen (the C2 or C6 position), to form a carbon-centered radical. masterorganicchemistry.com This radical can then react with oxygen to form a peroxy radical adduct. organic-chemistry.org

Subsequent intramolecular hydrogen abstraction and rearrangement can lead to the scission of C-C or C-O bonds within the ring. reddit.com These ring-opening reactions can ultimately produce a variety of linear, acyclic products. organic-chemistry.org For this compound, such pathways would compete with the oxidation of the exocyclic double bond and would lead to complex product mixtures, representing significant degradation of the parent molecule.

While specific kinetic and isotopic labeling studies for the oxidation of this compound are not extensively documented in the literature, these techniques are crucial for distinguishing between competing reaction mechanisms. For instance, a kinetic isotope effect (KIE) could be observed by replacing the hydrogens at the C2 and C6 positions of the THP ring with deuterium. A significant KIE upon oxidation would provide strong evidence that C-H bond abstraction at these positions is the rate-determining step in the ring degradation pathway. mdpi.com Such studies would be invaluable in quantifying the relative rates of double bond oxidation versus ring degradation under various oxidative conditions.

Reductive Pathways and Product Diversification

The reduction of this compound can yield a variety of products depending on the choice of reducing agent and reaction conditions. This allows for significant product diversification from a single starting material.

The primary sites for reduction are the exocyclic double bond and the carboxylic acid.

Catalytic Hydrogenation: Using catalysts such as Platinum(IV) oxide (PtO₂) or Raney Nickel with hydrogen gas (H₂) will typically reduce the carbon-carbon double bond chemoselectively. asianpubs.orgorgsyn.org This pathway leads to the formation of (Tetrahydro-pyran-4-yl)-acetic acid, where the ylidene group is saturated.

Hydride Reduction: Strong hydride reagents like Lithium aluminium hydride (LiAlH₄) are primarily used for the reduction of carboxylic acids to primary alcohols. masterorganicchemistry.comwikipedia.org LiAlH₄ does not typically reduce isolated or non-conjugated carbon-carbon double bonds. reddit.com Therefore, treatment with LiAlH₄ would reduce the carboxylic acid to a hydroxyl group, yielding 2-((Tetrahydro-pyran-4-ylidene))ethanol.

By employing a sequential combination of these methods, it is possible to produce 2-((Tetrahydro-pyran-4-yl))ethanol, the fully saturated alcohol.

Table 2: Product Diversification via Reduction

| Reagent | Functional Group Reduced | Major Product |

|---|---|---|

| H₂ / PtO₂ | C=C Double Bond | (Tetrahydro-pyran-4-yl)-acetic acid |

| LiAlH₄ | Carboxylic Acid | 2-((Tetrahydro-pyran-4-ylidene))ethanol |

Nucleophilic and Electrophilic Reactivity of the Tetrahydropyran Ring

The saturated tetrahydropyran ring is a relatively unreactive ether. The C-O bonds are generally stable, and the C-H bonds are not acidic, making the ring resistant to attack by most nucleophiles and electrophiles under standard conditions. However, the ether oxygen possesses lone pairs of electrons, rendering it basic and susceptible to protonation by strong acids.

Protonation of the ether oxygen activates the ring toward nucleophilic attack. In the presence of a strong acid and a suitable nucleophile, this can lead to acid-catalyzed ring-opening. The protonated ether becomes a good leaving group, and a nucleophile can attack one of the adjacent carbons (C2 or C6) in an Sₙ2-type reaction, cleaving the ring. While the primary sites of reactivity on this compound are the double bond and carboxylic acid, this ring-opening pathway can occur under harsh acidic conditions. Studies on substituted tetrahydropyran acetals have shown that the ring can be opened by various nucleophiles when activated by a Lewis acid. wikipedia.org

Rearrangement Reactions and Structural Reorganizations

While this compound itself may not be prone to direct rearrangement, its derivatives can undergo significant structural reorganizations. A relevant example is the Baeyer-Villiger oxidation of Tetrahydro-pyran-4-one, which can be synthesized from the parent compound via ozonolysis (see Section 3.1.1).

The Baeyer-Villiger oxidation converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid, such as m-CPBA. organic-chemistry.orgwikipedia.org The mechanism involves the nucleophilic attack of the peroxyacid on the ketone's carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. numberanalytics.com This is followed by the migration of one of the alpha-carbons to an oxygen atom, with the simultaneous expulsion of a carboxylate leaving group. For the symmetrical Tetrahydro-pyran-4-one, this rearrangement results in the insertion of an oxygen atom adjacent to the former carbonyl carbon, expanding the six-membered ring into a seven-membered lactone, oxepan-5-one. youtube.com This reaction represents a significant structural reorganization of the core tetrahydropyran skeleton.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (Tetrahydro-pyran-4-yl)-acetic acid |

| 2-((Tetrahydro-pyran-4-ylidene))ethanol |

| 2-((Tetrahydro-pyran-4-yl))ethanol |

| 4-methylenepyran |

| 4-methyltetrahydropyran (4-MeTHP) |

| Glyoxylic acid |

| Lithium aluminium hydride |

| m-CPBA (meta-Chloroperoxybenzoic acid) |

| Oxepan-5-one |

| Ozone |

| Platinum(IV) oxide |

| Raney Nickel |

| Tetrahydro-pyran-4-one |

Unraveling Complexity: Cascade and Domino Reactions of the this compound Scaffold

The quest for synthetic efficiency and molecular complexity has propelled the development of cascade and domino reactions as powerful tools in modern organic chemistry. These processes, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of atom economy, reduced waste, and streamlined workflows. A particularly intriguing building block for such transformations is the this compound scaffold, which possesses a unique combination of functionalities ripe for intricate chemical transformations. This article delves into the cascade and domino reactions that incorporate this versatile scaffold, highlighting its potential in the rapid construction of complex molecular architectures, particularly spirocyclic systems.

While direct, named cascade or domino reactions commencing with this compound are not extensively documented under a specific reaction name, its structural motifs are key participants in various multicomponent reactions that embody the principles of cascade and domino sequences. These reactions often involve the in situ generation of reactive intermediates from precursors or derivatives of this compound, which then engage in a series of intramolecular and intermolecular events to yield highly functionalized products.

One of the most prominent applications of cascade reactions involving structures related to this compound is in the synthesis of spirocyclic tetrahydropyran derivatives. These reactions often proceed via a Prins-type cyclization mechanism, where a homoallylic alcohol reacts with a ketone or aldehyde in the presence of an acid catalyst. Derivatives of this compound can serve as precursors to the necessary components of such reactions.

For instance, a multicomponent reaction can be envisioned where a derivative of tetrahydropyran-4-one, a homoallylic alcohol, and a reagent like methanesulfonic acid or p-toluenesulfonic acid combine to form spirocyclic tetrahydropyranyl mesylates or tosylates. scispace.com While not starting directly from the pre-formed ylidene acetic acid, the underlying principle of combining multiple components to build complexity around the tetrahydropyran core is a hallmark of cascade strategies.

A hypothetical, yet plausible, domino reaction sequence could involve the initial Michael addition of a nucleophile to the α,β-unsaturated system of a this compound ester. The resulting enolate could then participate in an intramolecular cyclization or be trapped by an electrophile present in the reaction mixture, leading to the formation of a more complex scaffold in a single operation.

The following table summarizes representative multicomponent reactions that lead to the formation of spirocyclic tetrahydropyran systems, which are structurally analogous to what could be achieved through cascade reactions involving the this compound scaffold.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Ref. |

| 1 | Tetrahydropyran-4-one | 3-Buten-1-ol | Methanesulfonic acid | CH₂Cl₂, 23°C | Spirocyclic tetrahydropyranyl mesylate | 85 | scispace.com |

| 2 | Cyclohexanone | 3-Buten-1-ol | p-Toluenesulfonic acid | CH₂Cl₂, 23°C | Spirocyclic tetrahydropyranyl tosylate | 52 | scispace.com |

| 3 | Acetone | 3-Buten-1-ol | Methanesulfonic acid | CH₂Cl₂, 23°C | Substituted tetrahydropyranyl mesylate | 75 | scispace.com |

The true potential of the this compound scaffold in cascade and domino reactions lies in its ability to act as a linchpin, connecting multiple reaction partners in a predetermined sequence. Future research in this area will likely focus on the development of novel catalytic systems that can activate the different functionalities of this scaffold in a controlled manner, thereby enabling the synthesis of a diverse range of complex molecules with high levels of efficiency and selectivity.

Advanced Spectroscopic Characterization and Elucidation of Tetrahydro Pyran 4 Ylidene Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom within the (Tetrahydro-pyran-4-ylidene)-acetic acid structure.

The chemical environment of each nucleus dictates its specific resonance frequency or chemical shift (δ), measured in parts per million (ppm). The structure of this compound presents several distinct sets of signals.

¹H NMR Analysis: The proton spectrum is expected to show signals corresponding to the vinylic proton, the protons on the tetrahydropyran (B127337) ring, and the acidic proton of the carboxyl group. The vinylic proton (=CH) is significantly deshielded by the adjacent carbonyl group and the double bond, and is expected to appear downfield. The protons on the tetrahydropyran ring adjacent to the ether oxygen (positions 2 and 6) will be shifted downfield compared to those adjacent to the sp² carbon (positions 3 and 5). The carboxylic acid proton (-COOH) typically appears as a very broad singlet at a high chemical shift, often above 10 ppm.

¹³C NMR Analysis: The carbon spectrum provides complementary information. Key signals include the carbonyl carbon of the carboxylic acid (~170 ppm), the sp² carbons of the double bond (with the carbon attached to the oxygen being more deshielded), and the sp³ carbons of the tetrahydropyran ring. The carbon atoms adjacent to the ether oxygen (C2, C6) are expected around 60-70 ppm chemicalbook.com.

The following tables provide predicted chemical shift values based on established principles and data from related structures like tetrahydropyran and tetrahydro-4H-pyran-4-one chemicalbook.comnih.gov.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | Broad Singlet | Acidic proton, position is concentration and solvent dependent. |

| =CH- | ~5.8 | Singlet | Vinylic proton, deshielded by C=O group. |

| -CH₂-O- (Ring Positions 2, 6) | ~3.7 | Triplet | Protons adjacent to the ether oxygen. |

| =C-CH₂- (Ring Positions 3, 5) | ~2.5 | Triplet | Protons adjacent to the exocyclic double bond. |

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | ~171 | Carbonyl carbon of the acid. |

| C=CH- (Ring Position 4) | ~155 | Quaternary sp² carbon of the ring. |

| =CH- | ~115 | Vinylic sp² carbon. |

| -CH₂-O- (Ring Positions 2, 6) | ~67 | Carbons adjacent to the ether oxygen chemicalbook.com. |

| =C-CH₂- (Ring Positions 3, 5) | ~33 | Carbons alpha to the exocyclic double bond. |

Variable-temperature (VT) NMR is a crucial technique for studying dynamic processes such as conformational changes and tautomeric equilibria. For this compound, VT-NMR can provide insight into the flexibility of the tetrahydropyran ring. Saturated six-membered rings like tetrahydropyran typically exist in a rapidly equilibrating chair conformation nih.gov. Lowering the temperature could potentially "freeze out" these conformations, allowing for the observation of distinct signals for axial and equatorial protons, and providing information on the energy barrier of the ring flip. Furthermore, while less common for this structure, any potential for tautomerism or restricted rotation around the C=C bond could be investigated by observing changes in the NMR spectrum as a function of temperature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.

The most prominent features would include:

A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹.

A strong, sharp C=O stretching band for the conjugated carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

A C=C stretching vibration for the exocyclic double bond, which is expected in the 1640-1650 cm⁻¹ region.

A strong C-O-C stretching band for the ether linkage within the tetrahydropyran ring, typically found in the 1050-1150 cm⁻¹ range.

C-H stretching bands for the sp³ hybridized carbons of the ring just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Very Broad |

| C-H stretch (sp³) | Alkyl | 2850 - 2960 | Medium |

| C=O stretch | α,β-Unsaturated Carboxylic Acid | 1700 - 1725 | Strong |

| C=C stretch | Alkene | 1640 - 1650 | Medium |

| C-O-C stretch | Ether | 1050 - 1150 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₁₀O₃. cymitquimica.comuni.lu

The calculated monoisotopic mass for this formula is 142.06299 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million, thus validating the molecular formula and ruling out other possibilities with the same nominal mass. The technique can also provide information on adducts formed in the ion source.

Predicted HRMS Data for C₇H₁₀O₃

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 143.07027 |

| [M+Na]⁺ | 165.05221 |

| [M+K]⁺ | 181.02615 |

| [M-H]⁻ | 141.05571 |

Data sourced from predicted values. uni.lu

X-ray Diffraction Analysis for Crystalline Derivative Structure Determination

While NMR provides the connectivity of a molecule, X-ray diffraction analysis of a single crystal provides its exact three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. Obtaining a suitable crystal of the carboxylic acid itself can sometimes be challenging. In such cases, a crystalline derivative, such as an ester (e.g., methyl or ethyl ester) or a salt, is synthesized for analysis.

An X-ray crystal structure of a derivative of this compound would unequivocally confirm:

The geometry of the exocyclic double bond (E/Z configuration).

The precise bond lengths of the C=C and C=O bonds, providing insight into the degree of conjugation.

The solid-state conformation of the tetrahydropyran ring (e.g., chair, boat, or twist-boat).

The intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxyl group, which dictates the crystal packing.

This technique serves as the ultimate proof of structure for a new chemical entity.

UV-Visible Spectroscopy for Electronic Structure and Charge Transfer Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy levels. This technique is used to study molecules containing chromophores, which are typically systems with π-electrons.

The key chromophore in this compound is the α,β-unsaturated carboxylic acid moiety. This conjugated system is expected to give rise to two main electronic transitions:

A strong absorption at a shorter wavelength (typically ~200-220 nm) corresponding to a π → π* transition.

A much weaker absorption at a longer wavelength corresponding to an n → π* transition, which involves the non-bonding electrons on the carbonyl oxygen. This transition is sometimes obscured by the more intense π → π* band.

The saturated tetrahydropyran ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studying these shifts can provide information about the nature of the electronic transition and the charge distribution in the ground and excited states.

Expected UV-Visible Absorption Properties

| Electronic Transition | Approximate λmax | Relative Intensity (ε) | Notes |

|---|---|---|---|

| π → π | ~200-220 nm | High | Associated with the conjugated C=C-C=O system. |

| n → π | >250 nm | Low | Involves non-bonding electrons of the carbonyl oxygen; may be difficult to observe. |

Computational Chemistry Investigations of Tetrahydro Pyran 4 Ylidene Acetic Acid

Density Functional Theory (DFT) Calculations for Structural Stability and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For (Tetrahydro-pyran-4-ylidene)-acetic acid, DFT calculations provide fundamental information about its three-dimensional geometry, stability, and electronic characteristics.

Researchers employ DFT methods, often with basis sets like 6-311++G(d,p), to perform geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. The calculation yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Vibrational frequency analysis is then typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared spectrum.

Furthermore, DFT is used to elucidate electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates that the molecule will be more reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high negative potential (red color) around the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is representative of typical DFT calculation results for similar organic molecules and is for illustrative purposes.)

| Parameter | Calculated Value |

|---|---|

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.6 eV |

| Dipole Moment | 2.5 D |

| Polarizability | 85 Bohr³ |

Prediction of Tautomeric Equilibria and Conformations

While this compound does not exhibit classical keto-enol tautomerism, it can exist in different isomeric and conformational forms. The tetrahydropyran (B127337) ring is not planar and can adopt several conformations, primarily the stable "chair" form and the more flexible "boat" and "twist-boat" forms. Additionally, the exocyclic double bond (the ylidene moiety) gives rise to the possibility of E/Z isomerism related to the orientation of the carboxylic acid group.

Computational methods, particularly DFT, are used to calculate the relative energies of these different forms. By comparing the total electronic energies of the optimized geometries for each conformer and isomer, scientists can predict their relative populations at thermal equilibrium. The most stable form will be the one with the lowest calculated energy. These calculations can reveal, for instance, that the chair conformation of the pyran ring is significantly more stable than the boat conformation, and can determine which of the E or Z isomers is the ground state.

Modeling of Reaction Transition States and Energy Profiles

Computational chemistry is instrumental in mapping the pathways of chemical reactions. For this compound, DFT can be used to model reactions such as additions to the carbon-carbon double bond or esterification of the carboxylic acid.

To study a reaction mechanism, researchers identify the structures of the reactants, products, and any intermediates. Crucially, they locate the transition state (TS) structure for each step of the reaction. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Finding the TS is computationally intensive but provides the activation energy (Ea) for the reaction—the energy barrier that must be overcome.

By calculating the energies of all reactants, transition states, intermediates, and products, a complete potential energy profile for the reaction can be constructed. This profile gives a quantitative understanding of the reaction's kinetics and thermodynamics, helping to predict reaction rates and product distributions without needing to perform the experiment. For instance, a proposed photoreaction of 4-aryl-4H-pyrans was investigated using theoretical calculations to support the suggested mechanism. researchgate.net

Quantum Chemical Analysis of Photophysical Processes

The interaction of this compound with light can be investigated using quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT). These calculations provide insight into the molecule's photophysical properties, such as its UV-visible absorption spectrum.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. researchgate.net These transitions correspond to the absorption of photons of specific wavelengths. The calculations also yield the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the absorption spectrum. This allows for the assignment of spectral bands to specific electronic transitions, such as n→π* (an electron moving from a non-bonding orbital to an anti-bonding π orbital) or π→π* transitions. Such analyses have been performed on related pyran systems to understand their photoionization and electronic states. researchgate.net

Furthermore, these methods can be used to explore the geometries of the molecule in its excited states, providing clues about its potential to undergo photochemical reactions or to emit light through processes like fluorescence or phosphorescence. researchgate.netmdpi.com

Molecular Docking Studies of Derivatives in Biological Systems

While this compound itself may not be biologically active, its core structure is a valuable scaffold for designing new therapeutic agents. Computational molecular docking is a key technique used to predict how these derivatives might bind to a biological target, such as a protein or enzyme. nih.gov

In a typical docking study, a library of virtual derivatives is created by adding various functional groups to the parent molecule. These derivatives are then computationally placed into the active site of a target protein. A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and to predict the most likely binding pose of the ligand.

Studies on related pyran-containing heterocyclic compounds have demonstrated the utility of this approach. mdpi.com For example, derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2), a target for anti-inflammatory drugs, and epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.govmdpi.com The docking results highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These insights are crucial for structure-activity relationship (SAR) studies, guiding medicinal chemists in optimizing the derivatives to improve their potency and selectivity. nih.govmdpi.com

Table 2: Representative Molecular Docking Studies of Pyran Derivatives in Biological Systems (Note: This table summarizes findings from studies on various pyran derivatives to illustrate the application of molecular docking.)

| Derivative Type | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| Pyrazolopyrimidinone with pyran moiety | Epidermal Growth Factor Receptor (EGFR) | High | Hydrogen bonding, hydrophobic interactions | nih.gov |

| Pyran-pyrazole hybrid | Cyclooxygenase-2 (COX-2) | -9.5 to -10.8 | Hydrogen bonds with key active site residues | mdpi.com |

| Thiazolopyridine derivative | Cyclooxygenase-2 (COX-2) | Not specified | Docked in active site, compared with mefenamic acid | researchgate.net |

| Indolylmethylen-thioxothiazolidine derivative | E. coli MurB Enzyme | -8.0 to -9.1 | Multiple hydrogen bond interactions | mdpi.com |

Applications of Tetrahydro Pyran 4 Ylidene Acetic Acid in Complex Molecular Synthesis and Biological Research

Role as a Key Building Block and Scaffold in Organic Synthesis

The utility of (Tetrahydro-pyran-4-ylidene)-acetic acid in organic synthesis stems from its functionalized structure. The tetrahydropyran (B127337) ring serves as a robust scaffold, while the α,β-unsaturated carboxylic acid side chain provides multiple reactive sites for further chemical transformations. evitachem.com This combination allows chemists to use it as an intermediate for the construction of more elaborate molecular architectures. biosynth.comevitachem.com Pyran-2-one derivatives, a related class of compounds, are also widely recognized as powerful building blocks for synthesizing a diverse range of heterocyclic compounds. researchgate.net

The tetrahydropyran moiety is a foundational core for building more complex heterocyclic systems. ijprajournal.com The presence of both the alkene and carboxylic acid functional groups in this compound allows for a variety of cyclization strategies. One significant application is in the synthesis of spirocyclic compounds, where two rings share a single carbon atom. researchgate.net Spirocyclic frameworks are prevalent in many biologically active natural and synthetic molecules. researchgate.net

The synthesis of spirocyclic tetrahydropyran derivatives can be achieved through multicomponent reactions, such as the Prins cyclization, which involves the coupling of a cyclic ketone, a homoallylic alcohol, and an acid. scispace.com The exocyclic double bond of this compound can participate in cycloaddition reactions or Michael additions, enabling the fusion of additional rings onto the tetrahydropyran core. This versatility makes it a key intermediate for accessing diverse heterocyclic scaffolds of interest in medicinal chemistry. researchgate.netresearchgate.net

The tetrahydropyran ring is a recurring structural feature in a plethora of biologically active marine natural products. nih.gov Consequently, the development of methods for its construction is a central theme in natural product synthesis. researchgate.netrsc.org Strategies such as hetero-Diels-Alder reactions, Prins cyclizations, and oxa-Michael reactions are commonly employed to forge the THP ring system within a complex molecular target. researchgate.net

Development of Pharmaceutical Intermediates and Potential Drug Candidates

The pyran structural motif is a privileged scaffold in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. nih.govnih.gov Tetrahydropyran derivatives are considered important intermediates in the synthesis of pharmaceuticals. ijprajournal.com

This compound serves as a valuable precursor for a range of bioactive molecules. evitachem.com Its chemical structure can be readily modified to generate libraries of derivatives for biological screening. For instance, related compounds like (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, a glycine (B1666218) derivative, are recognized for their potential use as ergogenic supplements. medchemexpress.com The synthesis of such amino acid derivatives from a tetrahydropyran core highlights the role of this scaffold in creating new chemical entities with potential therapeutic applications. medchemexpress.com Furthermore, various 4,5,6,7-tetrahydrothieno pyridine (B92270) derivatives, which possess a fused heterocyclic system, have been synthesized and shown to have potent biological activities, serving as lead molecules for future drug development. nih.gov Derivatives of 4H-pyrans have also been investigated for their vasorelaxant, anticarcinogenic, and antioxidant activities. mdpi.com

The mechanism of action for this compound and its derivatives often involves interactions with biological targets like enzymes and receptors. evitachem.com The compound can act as a ligand, modulating the activity of an enzyme and thereby influencing biochemical pathways. evitachem.com The tetrahydropyran ring is structurally similar to the pyranose form of carbohydrates, suggesting that its derivatives could potentially interact with enzymes involved in carbohydrate metabolism or recognition. This mimicry makes the scaffold a useful tool for probing enzyme active sites and studying biochemical processes.

A significant area of research has been the synthesis and evaluation of pyran derivatives for antimicrobial activity. nih.gov The increasing resistance of bacteria to existing antibiotics necessitates the discovery of new antibacterial agents. nih.gov Spiro-4H-pyran derivatives, which can be synthesized from precursors like this compound, have been evaluated for their effects against various bacterial species. rsc.orgnih.gov

Research into dehydroacetic acid, a pyrone derivative, has shown that novel enamine-based derivatives can exhibit improved broad-spectrum antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) compared to the parent compound. nih.govresearchgate.net Similarly, studies on other complex pyran derivatives have demonstrated significant antimicrobial effects. rsc.org The biological activity is often dependent on the specific substituents attached to the pyran core. For example, in one study of spiro-4H-pyran derivatives, compounds 5a, 5b, 5f, 5g, and 5i were found to have the best Minimum Inhibitory Concentration (MIC) against S. aureus. rsc.org This highlights the potential for developing potent and selective antibacterial agents by modifying the this compound scaffold.

Table 1: Antibacterial Activity of Selected Pyran Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected pyran derivatives against common bacterial strains, as reported in scientific literature. Lower MIC values indicate higher antibacterial potency.

| Compound | Derivative Type | Test Organism | MIC (µg/mL) | Source |

| Dehydroacetic acid (1) | Pyran-2,4-dione | E. coli | 400 | nih.gov |

| Dehydroacetic acid (1) | Pyran-2,4-dione | S. aureus | 1200 | nih.gov |

| Derivative 4b (N-Me) | Enamine of Dehydroacetic acid | E. coli | 80 | nih.govresearchgate.net |

| Derivative 4b (N-Me) | Enamine of Dehydroacetic acid | S. aureus | 300 | nih.govresearchgate.net |

| Derivative 4d (N-Ph) | Enamine of Dehydroacetic acid | S. aureus | 150 | nih.govresearchgate.net |

| Compound 5a | Spiro-4H-pyran | S. aureus | 15.62 | rsc.org |

| Compound 5b | Spiro-4H-pyran | S. aureus | 31.25 | rsc.org |

Applications in Materials Science and Optoelectronics

The this compound core structure serves as a valuable building block in the synthesis of advanced materials for optoelectronic applications. Its rigid, saturated heterocyclic ring system, combined with the exocyclic double bond, provides a robust scaffold for the construction of complex chromophores. While the parent compound itself is not the primary active component, its derivatives are instrumental in the development of high-performance organic light-emitting materials.

Development of Fluorescent Chromophores

The tetrahydropyran-ylidene acetic acid framework is a key component in the design of sophisticated donor-acceptor (D-A) type fluorescent chromophores. In these systems, the pyran-4-ylidene moiety, often functionalized with electron-withdrawing groups like a cyanoacetate (B8463686) fragment, acts as the electron acceptor part of the molecule. This acceptor is then chemically linked to a suitable electron-donating group to create a molecule with significant intramolecular charge-transfer (ICT) characteristics, which is fundamental for fluorescence.

A notable example is the development of a complex derivative, Ethyl 2-(2-(4-(bis(2-(trityloxy)ethyl)amino)styryl)-6-tert butyl-4H-pyran-4-ylidene)-2-cyanoacetate, referred to as KTB. mdpi.com In this molecule, the 4H-pyran-4-ylidene-2-cyanoacetate fragment serves as the electron acceptor. mdpi.com This is connected to an electron-donor group that includes bulky trityloxyethyl groups. The presence of these large groups helps to prevent crystallization by weakening intermolecular interactions, which is crucial for forming stable, amorphous thin films required in many optical devices. mdpi.com The strategic combination of the acceptor core derived from the tetrahydropyran-ylidene structure with a potent donor group leads to materials with strong light absorption and efficient emission properties. mdpi.com

Investigation in Light-Emitting and Optical Materials

Derivatives of this compound have been investigated for their potential in light-amplifying media and organic solid-state lasers. mdpi.com A critical parameter for materials used in these applications is a low threshold for amplified spontaneous emission (ASE), which is the minimum excitation energy required to achieve light amplification.

The KTB molecule, which incorporates the pyran-ylidene cyanoacetate structure, has demonstrated exceptional performance in this area. When integrated into various polymer matrices such as poly(N-vinylcarbazole) (PVK), polysulfone (PSU), or polystyrene (PS), it functions as a highly efficient red-light-emitting laser dye. mdpi.com Research has shown that the optical properties of KTB can be tuned by the surrounding polymer matrix. For instance, the maximum absorption band for KTB is around 471 nm, with slight shifts depending on the host polymer. mdpi.com

Detailed studies on thin films of KTB have yielded impressive results. A neat thin film of the material exhibited a high photoluminescence quantum yield (PLQY) of 23% and a low ASE excitation threshold energy of 24 μJ/cm². mdpi.com When dispersed in a PVK polymer matrix at a concentration of 20 wt%, the performance was enhanced even further, achieving one of the lowest reported excitation threshold energies at 9 μJ/cm². mdpi.com This outstanding performance highlights the importance of the pyran-ylidene core structure in creating materials that meet the demanding requirements for advanced light-emitting and optical applications. mdpi.com

Interactive Data Table: Optical Properties of KTB Chromophore

The table below summarizes the key optical and emission properties of the KTB chromophore, a derivative containing the 4H-pyran-4-ylidene-2-cyanoacetate fragment, in different forms.

| Sample | Max. Absorption Wavelength (nm) | Photoluminescence Quantum Yield (PLQY) | Amplified Spontaneous Emission (ASE) Threshold (μJ/cm²) |

| Neat KTB Thin Film | ~471 | 23% | 24 |

| 20 wt% KTB in PVK Matrix | ~481 | Not specified | 9 |

| 20 wt% KTB in PSU Matrix | ~475 | Not specified | Not specified |

| 20 wt% KTB in PS Matrix | ~471 | Not specified | Not specified |

Future Research Directions and Emerging Trends in Tetrahydro Pyran 4 Ylidene Acetic Acid Chemistry

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity

While established methods exist for the synthesis of tetrahydropyran (B127337) rings, future research will focus on developing more atom-economical, stereoselective, and environmentally benign strategies applicable to (Tetrahydro-pyran-4-ylidene)-acetic acid and its precursors. Key areas of development include leveraging modern catalytic systems to construct the core structure with high precision.

Established methods for forming the tetrahydropyran ring include intramolecular hydroalkoxylation of hydroxy olefins, Prins cyclizations, hetero-Diels-Alder reactions, and oxa-Michael additions. nih.govrsc.orgorganic-chemistry.org Emerging strategies aim to improve upon these foundations by employing novel catalysts that offer greater control over stereochemistry and functional group tolerance. For instance, the development of platinum- or cobalt-catalyzed intramolecular hydroalkoxylation presents a mild and efficient route to the tetrahydropyran core. organic-chemistry.org Similarly, advances in organocatalysis offer powerful alternatives for promoting stereoselective oxa-Michael reactions to form the THP ring. ethernet.edu.et

A significant challenge lies in the stereocontrolled synthesis of highly substituted tetrahydropyrans. core.ac.uk Innovative one-pot protocols, such as the combination of Evans aldol (B89426) additions with Prins cyclizations, have been developed to generate multiple stereocenters in a single sequence. nih.gov Adapting such strategies to precursors of this compound could provide rapid access to libraries of chiral analogs.

| Synthetic Strategy | Description | Potential Advantages for Target Compound | Key Research Focus |

|---|---|---|---|

| Catalytic Intramolecular Hydroalkoxylation | Metal-catalyzed (e.g., Pt, Co, Ag) addition of a hydroxyl group to an olefin. organic-chemistry.org | High atom economy, mild reaction conditions, functional group tolerance. | Development of cheaper, more robust catalysts and asymmetric variants. |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. nih.gov | Forms C-C and C-O bonds simultaneously, can create multiple stereocenters. nih.gov | Improving diastereoselectivity through catalyst design and substrate control. |

| Organocatalytic Oxa-Michael Addition | Intramolecular conjugate addition of an alcohol to an α,β-unsaturated system, catalyzed by a small organic molecule. nih.govethernet.edu.et | Avoids transition metals, high potential for enantioselectivity. | Expanding the scope of catalysts and substrates for complex targets. |

| DDQ-Mediated Oxidative Cyclization | Oxidative C-H activation to form an oxocarbenium ion, followed by intramolecular nucleophilic attack. nih.govmdpi.com | Forms THP ring from readily available acyclic ethers under mild conditions. | Exploring substrate scope and application in diversity-oriented synthesis. |

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of this compound is dominated by its exocyclic α,β-unsaturated ester moiety. Future research will undoubtedly focus on harnessing this reactivity through novel catalytic transformations to generate molecular complexity.

Emerging trends in catalysis offer exciting possibilities. For example, asymmetric conjugate addition reactions to the double bond could install new stereocenters with high enantioselectivity. Organocatalysis, in particular, has proven effective for such transformations on cyclic enones and could be adapted for this system. mdpi.com Furthermore, catalytic cross-metathesis reactions involving the exocyclic double bond could provide a pathway to more complex derivatives, with recent advancements allowing for high Z-selectivity in the synthesis of α,β-unsaturated esters. nih.gov

The tetrahydropyran ring itself, often considered relatively inert, is also a target for new reactivity. C-H activation chemistry, a rapidly advancing field, could enable direct functionalization of the THP scaffold at positions that are otherwise difficult to access, bypassing the need for pre-functionalized starting materials. nih.gov

| Reaction Type | Target Moiety | Potential Outcome | Emerging Catalytic Approach |

|---|---|---|---|

| Asymmetric Conjugate Addition | α,β-Unsaturated Ester | Introduction of chiral substituents at the α-carbon. | Chiral organocatalysts (e.g., primary amines, thioureas) or transition metal complexes. mdpi.com |

| Cycloaddition Reactions (e.g., [4+2], [2+2]) | Exocyclic Double Bond | Construction of spirocyclic or fused ring systems. | Lewis acid or organocatalytic activation for hetero-Diels-Alder reactions. nih.gov |

| Catalytic Hydrogenation | Exocyclic Double Bond | Stereoselective reduction to form chiral centers on the side chain. | Homogeneous catalysis with chiral phosphine (B1218219) ligands (e.g., Noyori-type catalysts). |

| C-H Functionalization | Tetrahydropyran Ring | Direct introduction of functional groups (e.g., aryl, alkyl) onto the saturated ring. | Palladium or rhodium catalysis for directed or non-directed C-H activation. |

| Cross-Metathesis | Exocyclic Double Bond | Elongation and modification of the acetic acid side chain. | Ruthenium- or Molybdenum-based catalysts for Z-selective metathesis. nih.gov |

Design and Synthesis of Advanced Derivatives for Targeted Applications

The this compound scaffold is a prime candidate for derivatization in the pursuit of new therapeutic agents and functional molecules. The THP ring is a common feature in many bioactive compounds, often serving to improve pharmacokinetic properties or to orient functional groups correctly for target binding. nih.govijprajournal.com

Future work will involve using the core structure as a starting point for creating libraries of compounds for biological screening. nih.govnih.gov For instance, the carboxylic acid can be converted into a range of amides, esters, or other functional groups, while the double bond and the THP ring provide further points for modification. Research has shown that THP-based structures can act as potent inhibitors of bacterial topoisomerases, highlighting a clear direction for the design of novel antibacterial agents. nih.gov Another promising avenue is the development of selective histamine-3 receptor (H3R) antagonists for treating cognitive disorders, where THP-containing scaffolds have shown nanomolar potency. chemicalbook.com

The concept of the pharmacophore, which defines the essential spatial arrangement of features necessary for biological activity, is central to this effort. patsnap.com The rigid THP ring can act as a scaffold to present appended pharmacophoric elements in a well-defined three-dimensional orientation.

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers fertile ground for future research involving this compound. The increasing demand for sp³-rich molecular scaffolds in drug discovery to explore new chemical space makes THP derivatives particularly attractive. nih.gov

One emerging trend is the use of diversity-oriented synthesis (DOS) to create large, structurally diverse libraries of THP-containing small molecules from a common starting material. nih.gov These libraries can then be screened against a wide range of biological targets using high-throughput methods to identify new probes for chemical biology or starting points for drug discovery programs. Phenotype-directed discovery, where compounds are screened based on their effect on cell morphology or function, is a powerful approach that can uncover novel mechanisms of action. rsc.org

Furthermore, derivatives of this compound can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups to create chemical probes. These tools are invaluable for studying biological processes, identifying protein targets, and validating mechanisms of action in a cellular context.

Computational Design and Predictive Modeling for Structure-Activity Relationships

Computational chemistry is set to play a pivotal role in guiding the future design of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for correlating the structural or physicochemical properties of a series of compounds with their biological activity. nih.govtaylorfrancis.com

For THP derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be employed. nih.gov These studies generate 3D contour maps that visualize regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity, providing a roadmap for rational drug design. Such models have successfully rationalized the potency and selectivity of THP derivatives as inhibitors of serotonin (B10506) and norepinephrine (B1679862) transporters. nih.gov

Future efforts will likely integrate machine learning algorithms to build more sophisticated and predictive QSAR models from larger datasets. mdpi.comworldscientific.com These in silico models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing. nih.gov This predictive capability saves significant time and resources, accelerating the discovery of new molecules with desired properties. Pharmacophore modeling will also be crucial for identifying the key interaction points required for activity and for scaffold hopping to discover novel, structurally distinct active compounds. nih.govunivie.ac.at

| Step | Technique | Objective | Expected Outcome |

|---|---|---|---|

| 1. Data Collection & Curation | Database Mining | Assemble a dataset of known THP analogs with measured biological activity. | A curated set of molecules with associated activity data for model training. |

| 2. Model Generation | 3D-QSAR (e.g., CoMFA), Machine Learning | Develop a predictive model correlating structure with activity. nih.gov | A validated QSAR model with statistical significance (e.g., high R² and Q² values). mdpi.com |

| 3. Pharmacophore Elucidation | Pharmacophore Modeling | Identify the essential 3D arrangement of features for biological activity. patsnap.com | A pharmacophore hypothesis to guide virtual screening and de novo design. |

| 4. Virtual Screening | Molecular Docking, Pharmacophore Searching | Screen virtual libraries of new derivatives against the biological target or pharmacophore model. | A ranked list of "hit" compounds with high predicted activity. |

| 5. Prioritization & Synthesis | ADME/Tox Prediction, Synthetic Feasibility Analysis | Select the most promising candidates for chemical synthesis and biological evaluation. | A small, prioritized set of novel derivatives for experimental validation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten